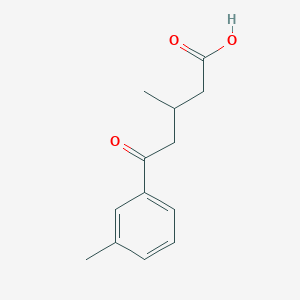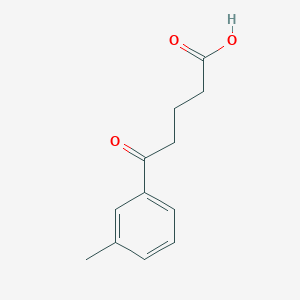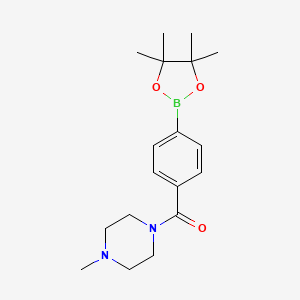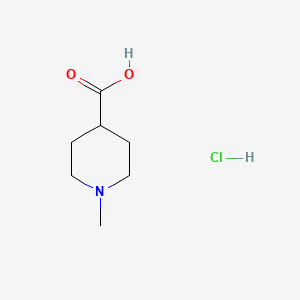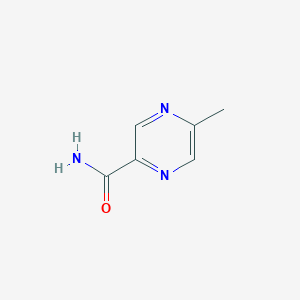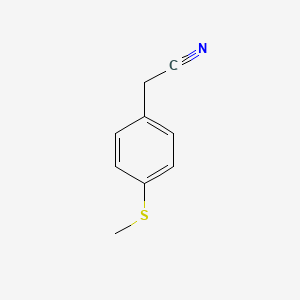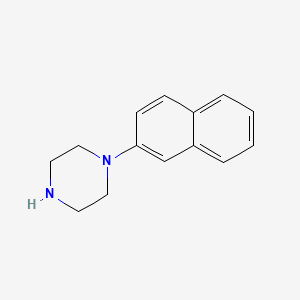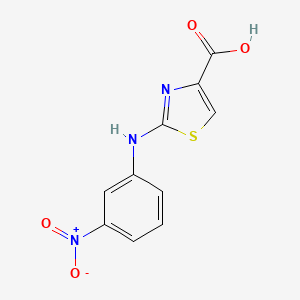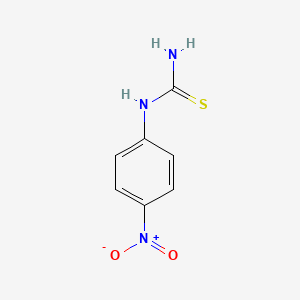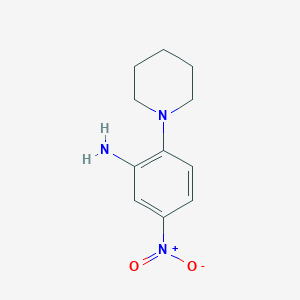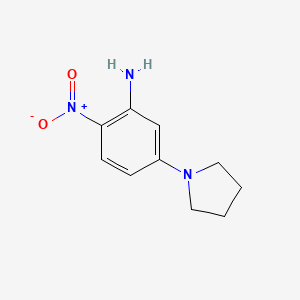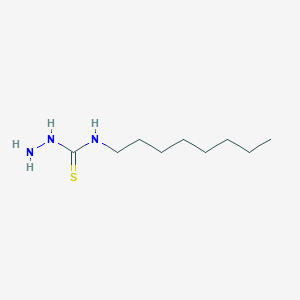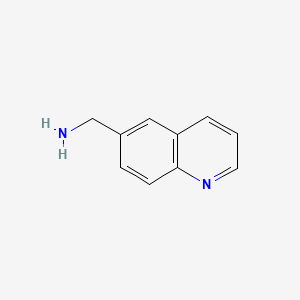
6-氨甲基喹啉
概述
描述
6-Aminomethylquinoline (6-AMQ) is a heterocyclic compound that belongs to the quinoline family. It has been used as an internal standard in determining serum nicotine and cotinine simultaneously by using high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system .
Synthesis Analysis
The synthesis of 6-Aminomethylquinoline involves the reaction of 6-aminomethylquinoline with 2,4-dichloro-5-nitropyrimidine, which gives compound 1. This compound is then transformed to compound 2 by reduction with SnCl2. The compound 3 is prepared from 2 by treatment with trimethyl orthoformate using p-toluenesulfonic acid monohydrate as a catalyst in 65% yield .
Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized. The review highlights the advances in this area over the past 15 years .
Physical And Chemical Properties Analysis
6-Aminomethylquinoline has a molecular formula of C10H10N2 and a molecular weight of 158.2 g/mol. The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .
科学研究应用
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Quinoline, which includes 6-Aminomethylquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
- Scientific Field : Computational Chemistry
- Summary of the Application : A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . This includes the geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties .
- Methods of Application or Experimental Procedures : The study used the DFT/TD-DFT approach to explore these properties . The absorption and emission spectra of 6-aminoquinoline in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results .
- Results or Outcomes : The study found that the lowest excited state is possibly the π to π* charge-transfer (CT) state . The natural bonding orbital (NBO) study points out that ICT plays a significant role in stabilizing the molecular system . Moreover, the NLO (nonlinear optical) properties (polarizability, first-order hyperpolarizability, and dipole moment) were computed using different hybrid functionals . The estimated values indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the NLO applications .
- Scientific Field : Optoelectronics
- Summary of the Application : Quinoline derivatives, including 6-Aminomethylquinoline, are often used in optoelectronics . They are essential for the manufacturing of new OLED devices .
- Results or Outcomes : The use of quinoline derivatives in optoelectronics has led to the development of new OLED devices .
安全和危害
6-Aminomethylquinoline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment. It should be stored in a well-ventilated place and kept container tightly closed .
属性
IUPAC Name |
quinolin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIPENSSTUBRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363872 | |
| Record name | 6-Quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminomethylquinoline | |
CAS RN |
99071-54-2 | |
| Record name | 6-Quinolinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Aminomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


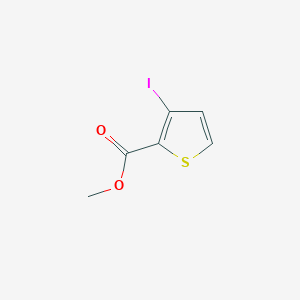
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
